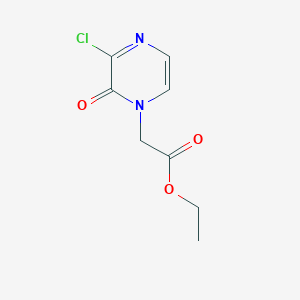

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound that is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and pesticides. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials such as dichloropyridine, which is used in the synthesis of a pyrazole derivative that serves as an intermediate for the pesticide chlorantraniliprole . Another related synthesis involves the condensation of ethyl 2-chloroacetate with other organic compounds to form complex structures with potential antitumor activity . Ultrasound irradiation has been employed to achieve high regioselectivity and yields in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, significantly reducing reaction times .

Molecular Structure Analysis

X-ray powder diffraction data has been used to determine the unit-cell parameters and space group of a related compound, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, which can provide insights into the molecular structure of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate . Crystallographic data support the structures of synthesized compounds, which is crucial for understanding their chemical behavior .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to yield mixtures of regioisomeric pyrazoles . These studies can shed light on the potential reactions that Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . The study of the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion provides information on the interaction of such compounds with metal surfaces and their potential as corrosion inhibitors .

Relevant Case Studies

A case study involving the use of a related compound as a corrosion inhibitor for mild steel in hydrochloric acid solution demonstrates the practical applications of these heterocyclic compounds . Another case study shows the antitumor activity of a synthesized compound, highlighting the potential medicinal applications of these chemicals .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Synthesis of Pyrazole Derivatives : Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound, was synthesized as a precursor for further chemical transformations, leading to the creation of new compounds with potential antimicrobial activities. The study outlines a method for creating Schiff bases and their subsequent transformation into new derivatives, showcasing the compound's utility in synthesizing biologically active molecules (Asif et al., 2021).

Chemoselective Synthesis : A study demonstrated the use of ethyl 2-oxoacetate derivatives for the chemoselective synthesis of tetrahydropyridines, illustrating the compound's versatility in organic synthesis. This method highlights the potential for creating diverse chemical structures from pyrazine derivatives, contributing to various research applications (Pretto et al., 2019).

Biological Activities

Antimicrobial Properties : The antimicrobial activity of novel 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives was evaluated, demonstrating the importance of such compounds in developing new antimicrobial agents. This research emphasizes the role of ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate and its derivatives in addressing pathogenic bacteria (Asif et al., 2021).

Antitumor Activity : The synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate were explored, including its antitumor activity against cancer cell lines. This study highlights the potential therapeutic applications of related compounds in oncology research (Liu et al., 2018).

Corrosion Inhibition

A study on the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion in hydrochloric acid solutions found significant corrosion inhibition, suggesting applications in materials science and engineering. The research provides insights into the chemical's utility in protecting industrial materials from corrosion (Ghazoui et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDGQFANXYGUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C(C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432830 |

Source

|

| Record name | Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate | |

CAS RN |

1194374-11-2 |

Source

|

| Record name | Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)